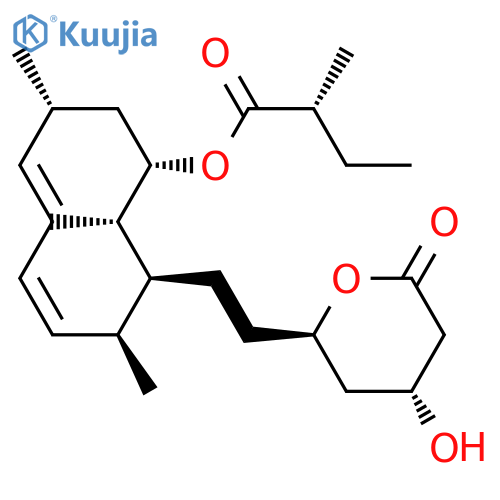

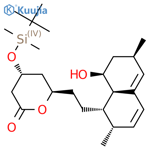

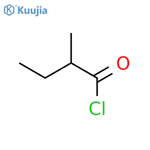

3-Hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. 4. Side-chain ester derivatives of mevinolin

,

Journal of Medicinal Chemistry,

1986,

29(5),

849-52